3-Methylcyclohexane-1-sulfonyl fluoride

carbonic anhydrase inhibition covalent inhibitor selectivity tumor-associated CA9 targeting

Aliphatic sulfonyl fluorides face supply inconsistency, yet researchers require batch-to-batch reliability for covalent screening. 3-Methylcyclohexane-1-sulfonyl fluoride (CAS 2142535-91-7) addresses this with: • Selective CA9 engagement (Ki=1.6 μM; >60-fold vs. CA2) for tumor-associated isoform targeting • Enhanced hydrolytic stability vs. aryl sulfonyl fluorides for >6 h assays under physiological conditions • Orthogonal SuFEx reactivity compatible with multi-step synthetic sequences. Each batch includes ¹H NMR, ¹⁹F NMR, and LC-MS characterization. Store anhydrous at 4 °C.

Molecular Formula C7H13FO2S
Molecular Weight 180.24 g/mol
Cat. No. B13637544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclohexane-1-sulfonyl fluoride
Molecular FormulaC7H13FO2S
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)S(=O)(=O)F
InChIInChI=1S/C7H13FO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3
InChIKeyJFMPYOZOORDRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylcyclohexane-1-sulfonyl fluoride: Sourcing & Key Attributes


3-Methylcyclohexane-1-sulfonyl fluoride (C₇H₁₃FO₂S; MW 180.24 g/mol) belongs to the aliphatic sulfonyl fluoride class, characterized by a cyclohexane ring bearing a methyl substituent at the 3-position and an electrophilic sulfonyl fluoride (–SO₂F) warhead at the 1-position . Sulfonyl fluorides have gained prominence as privileged covalent warheads in chemical biology and medicinal chemistry due to their balanced reactivity–stability profile, which enables selective engagement of serine, threonine, lysine, tyrosine, and histidine residues under physiological conditions [1]. This compound is offered by multiple specialty chemical suppliers (e.g., CymitQuimica) at ≥95% purity for research use, though availability may be intermittent .

1
Covalent probe development — electrophilic sulfonyl fluoride warhead for serine, threonine, lysine, and tyrosine engagement
2
CA isoform selectivity studies — reported CA9/CA2 discrimination context for targeted carbonic anhydrase research
3
SuFEx click chemistry — latent alkyl sulfonyl fluoride for multi-step synthetic sequences with orthogonal activation
≥95% purity research grade; availability may vary across suppliers

3-Methylcyclohexane-1-sulfonyl fluoride: Why Substitution Fails


Aliphatic sulfonyl fluorides are not functionally interchangeable. The position and nature of substituents on the cyclohexane ring directly modulate three parameters critical for scientific procurement decisions: (i) hydrolytic stability under assay conditions, where aliphatic sulfonyl fluorides generally outlast their aromatic counterparts but are sensitive to α-substitution patterns [1]; (ii) isoform selectivity in enzyme inhibition, as demonstrated by differential carbonic anhydrase (CA) isozyme inhibition profiles across closely related scaffolds [2]; and (iii) SuFEx click reactivity, where steric environment governs reaction rates with nucleophiles [3]. Generic substitution with unsubstituted cyclohexanesulfonyl fluoride or the 4-methyl regioisomer risks altered binding kinetics, shifted selectivity windows, or unpredictable hydrolytic decomposition—any of which can invalidate a screening campaign or a synthetic sequence.

3-Methylcyclohexane-1-sulfonyl fluoride
Generic or 4-Methyl analog
Steric environment Methyl at C3 — 1,3-relationship to –SO₂F warhead
4-Me: 1,4-relationship shifts steric demand; unsubstituted cyclohexane lacks methyl modulation entirely
Reactivity and binding pose may differ; stereoelectronic context not interchangeable
Isoform selectivity profile Reported CA9/CA2 selectivity window (~62-fold) linked to cyclohexyl scaffold
Aromatic sulfonyl fluorides (PMSF, benzenesulfonyl fluorides) lack comparable isoform discrimination
Broad-spectrum serine hydrolase inhibition may confound target-engagement studies
Hydrolytic stability Aliphatic SF class exhibits slower hydrolysis under physiological conditions
Aromatic SFs may hydrolyze significantly within extended (>6 h) incubations
Sustained electrophile concentration not guaranteed with aryl alternatives

Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity

3-Methylcyclohexane-1-sulfonyl fluoride exhibits a measurable selectivity window within the carbonic anhydrase family. Against human CA9, it displays a Ki of 1.60 × 10³ nM (1.6 μM), compared to Ki = 7.97 × 10³ nM (7.97 μM) for CA1 and Ki > 1.00 × 10⁵ nM (>100 μM) for CA2 [1]. This corresponds to a ~5-fold preference for CA9 over CA1 and a >62-fold preference over CA2. In contrast, the widely used broad-spectrum sulfonyl fluoride PMSF (phenylmethanesulfonyl fluoride) shows no reported CA9 selectivity and commonly inhibits serine hydrolases indiscriminately at 0.1–1 mM working concentrations [2]. The cyclohexyl scaffold provides a steric and conformational basis for this isoform discrimination not achievable with planar aromatic sulfonyl fluorides [3].

CA Isoform Selectivity
Cross-study comparable
CA9 Ki: 1.6 μM
CA1 Ki: 7.97 μM | CA2 Ki: >100 μM
~5× CA9/CA1; >62× CA9/CA2
Supports CA9-selective probe development; PMSF shows no comparable isoform discrimination
Stopped-flow CO₂ hydrase assay; pre-incubation 15 min–24 h
carbonic anhydrase inhibition covalent inhibitor selectivity tumor-associated CA9 targeting

Hydrolytic Stability: Aliphatic vs. Aromatic

A comprehensive profiling study of sulfur(VI) fluorides (SVI-Fs) by the GSK research group established that aliphatic sulfonyl fluorides exhibit markedly slower hydrolysis rates than their aromatic counterparts under physiologically relevant buffer conditions (PBS, pH 7.4, 37 °C) [1]. 3-Methylcyclohexane-1-sulfonyl fluoride, as an aliphatic sulfonyl fluoride, benefits from this intrinsic stability advantage. This contrasts with phenyl-substituted sulfonyl fluorides (e.g., PMSF, 4-substituted benzenesulfonyl fluorides), which undergo more rapid hydrolytic decomposition, limiting their usable lifetime in biochemical assays [2]. Although precise half-life values for 3-Methylcyclohexane-1-sulfonyl fluoride have not been separately published, the class-level trend is robust: aliphatic sulfonyl fluorides are recommended for prolonged biochemical applications where sustained electrophile concentration is required .

Hydrolytic Stability
Class-level inference
Aliphatic > Aromatic
hydrolytic stability in PBS, pH 7.4, 37 °C
Class-level stability profile; compound-specific t₁/₂ not individually reported
Data to verify for this specific compound under intended assay conditions
hydrolytic stability aqueous buffer compatibility covalent warhead profiling

Regioisomeric Effects on Steric Environment

The 3-methyl regioisomer (CAS 2142535-91-7) places the methyl substituent adjacent to the carbon bearing the sulfonyl fluoride group, creating a distinct steric environment compared to the 4-methyl analog (CAS 2138252-61-4), where the methyl group is positioned one carbon removed . Prior literature on 4-methylcyclohexylsulfofluoride demonstrates that cis/trans isomerism in the cyclohexane ring affects nucleophilic displacement kinetics, with stereochemically uniform cis- or trans-4-methyl substrates yielding distinct product distributions upon reaction with dimethylamine, sodium methoxide, or sodium phenolate [1]. By analogy, the 3-Me substitution generates a different steric demand at the reaction center than the 4-Me substitution, which predictably alters both the rate of SuFEx coupling and the binding pose within enzyme active sites. No single published study directly compares the 3-Me and 4-Me isomers in a parallel assay; however, the established stereoelectronic principles and the available regiochemical data support the conclusion that these are functionally non-equivalent scaffolds [2].

Regioisomeric Effects
Supporting evidence
3-Me vs. 4-Me
distinct steric environment at –SO₂F reaction center
Steric modulation context; no direct parallel kinetic comparison published
Precedent from 4-methylcyclohexylsulfofluoride reactivity studies
regioisomer comparison steric modulation SuFEx reactivity tuning

SuFEx Reactivity and Orthogonal Activation

Alkyl sulfonyl fluorides, including the cyclohexane-based series, are inherently less electrophilic than sulfuryl fluoride (SO₂F₂) and aryl sulfonyl fluorides, often requiring high base loadings and extended reaction times for efficient nucleophilic displacement [1]. The Nature Communications study by Zhao et al. (2024) quantified this: non-activated alkyl sulfonyl fluorides (analog 2a/2b) reacted with phenol to give sulfonate products in only 23% and 16% yield, respectively, whereas chalcogen-bonding-activated alkyl sulfonyl fluorides achieved near-quantitative yields (up to 99%) with the same nucleophile under identical conditions (0.3 mmol substrate, 0.3 mmol phenol, 0.15 mmol BTMG, MeCN, RT, 2 h) [2]. Compared to SO₂F₂ gas, which is a highly reactive but hazardous and non-selective SuFEx hub, 3-Methylcyclohexane-1-sulfonyl fluoride offers a solid or liquid reagent with tunable, latent reactivity that can be selectively unleashed under controlled conditions [3]. This property is particularly valuable when a sulfonyl fluoride must be carried through multiple synthetic steps before activation.

SuFEx Reactivity
Class-level inference
16–23% yield non-activated alkyl SF
vs. 81–99% for chalcogen-bonding-activated alkyl SFs
Latent reactivity suitable for multi-step sequences; orthogonal activation context
0.3 mmol substrate, phenol, BTMG, MeCN, RT, 2 h
SuFEx click chemistry alkyl sulfonyl fluoride reactivity chemoselective conjugation

Synthetic Accessibility: Aliphatic vs. Aromatic Routes

Aliphatic sulfonyl fluorides, including cyclohexane-based derivatives, can be prepared directly from the corresponding alkyl thiols via oxidation with NO₂ in aqueous HF (≥65%), yielding RSO₂F in approximately 85% yield as reported for cyclohexyl, n-octyl, and tert-nonyl substrates [1]. A more recent patent (CN113698325A, 2021) discloses a general method for preparing alkyl sulfonyl fluorides from carboxylic acid-derived reducing active esters using Na₂S₂O₄ as the SO₂ source and NFSI as the fluorine source, achieving the transformation in a single step under mild conditions [2]. This contrasts with many aryl sulfonyl fluoride syntheses that require transition-metal catalysis (e.g., Pd-catalyzed conversion of aryl iodides), specialized SO₂ surrogates (DABSO), and Selectfluor [3]. For procurement, the availability of multiple straightforward synthetic routes reduces supply risk and suggests lower cost-of-goods for aliphatic sulfonyl fluorides compared to more synthetically demanding aryl variants.

Synthetic Accessibility
Class-level inference
1–2 steps from thiol or carboxylic acid
reported yields ~85% for alkyl SF class
Simpler route vs. aryl SFs requiring Pd catalysis; may reduce supply risk
Thiol oxidation or Na₂S₂O₄/NFSI method; verify supplier synthesis route
synthetic route efficiency thiol-to-sulfonyl fluoride conversion procurement feasibility

3-Methylcyclohexane-1-sulfonyl fluoride: Procurement & Deployment Scenarios


Fragment-Based Screening Against CA9

The differential CA isoform inhibition profile (CA9 Ki = 1.6 μM; CA2 Ki > 100 μM) supports deployment in covalent fragment screens where selective engagement of tumor-associated CA9 over the ubiquitous off-target CA2 is desired [1]. The 3-methylcyclohexane scaffold provides a rigid, non-planar core that occupies the CA active site differently than flat aromatic sulfonamides, offering a complementary starting point for fragment elaboration. Researchers should confirm compound identity and purity by NMR and LC-MS before screening, as commercial sourcing may be intermittent .

Multi-Step Synthesis with Latent SuFEx Handle

The inherent lower electrophilicity of alkyl sulfonyl fluorides relative to SO₂F₂ and aryl SFs makes 3-Methylcyclohexane-1-sulfonyl fluoride a suitable SuFEx handle for synthetic sequences involving nucleophilic or basic conditions. As demonstrated by Zhao et al. (2024), non-activated alkyl sulfonyl fluorides can be carried through multiple transformations and subsequently activated for conjugation (e.g., via chalcogen bonding interactions) when the desired coupling step is reached [2]. This orthogonality is unavailable with SO₂F₂ gas or highly reactive aryl sulfonyl fluorides, which may undergo premature reaction.

Prolonged Incubations with Stable Electrophile

For activity-based protein profiling (ABPP) or covalent inhibitor studies requiring incubation times exceeding 6 hours under physiological conditions (PBS, pH 7.4, 37 °C), the class-level hydrolytic stability advantage of aliphatic over aromatic sulfonyl fluorides reduces the risk of warhead deactivation during the assay window [3]. While PMSF and many aryl sulfonyl fluorides can hydrolyze significantly within such timeframes, aliphatic sulfonyl fluorides maintain a higher effective concentration of active electrophile, improving the likelihood of detecting low-abundance or slowly reacting targets.

Building Block for Sulfonyl Fluoride Libraries

The availability of straightforward synthetic routes—direct thiol oxidation or carboxylic acid-to-sulfonyl fluoride conversion—reduces supply chain risk for this compound class compared to aryl sulfonyl fluorides that require precious metal catalysis [4]. Procurement teams should evaluate suppliers offering ≥95% purity material with certificates of analysis including ¹H NMR, ¹⁹F NMR, and LC-MS characterization. Storage recommendations include anhydrous conditions at 4 °C, as the sulfonyl fluoride group is sensitive to moisture which can lead to hydrolysis .

Application
Selection Property
Validation Focus
Fragment-based screening against CA9 in cancer research
CA isoform selectivity profile (reported CA9/CA2 discrimination)
CA isoform inhibition endpoint review; confirm identity by NMR and LC-MS
Multi-step synthesis with latent SuFEx handle
Lower alkyl SF electrophilicity enabling orthogonal activation
Reaction condition compatibility; activation-step yield validation
Prolonged incubation studies (>6 h)
Aliphatic-class hydrolytic stability in aqueous buffer
Sustained electrophile concentration under assay conditions; compound-specific t₁/₂ verification
Sulfonyl fluoride library synthesis
Simpler synthetic accessibility vs. aryl SF alternatives
Supplier purity (≥95%) and characterization (¹H/¹⁹F NMR, LC-MS); anhydrous storage at 4 °C
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